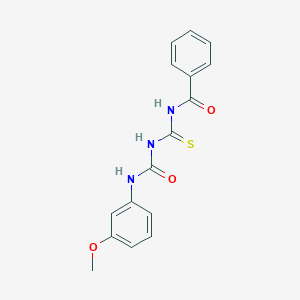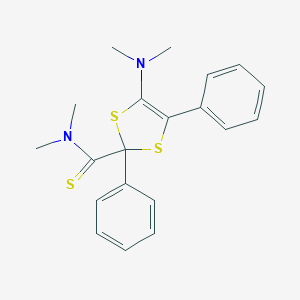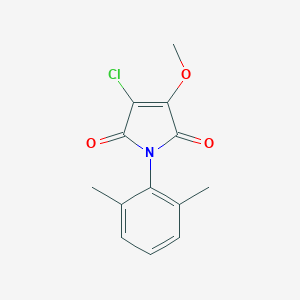![molecular formula C23H26N4O2S B305185 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B305185.png)
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a chemical compound that has been the subject of extensive scientific research. This compound is a member of the triazole family of compounds and has been found to have a wide range of potential applications in the field of medicine and biochemistry. In
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of bacterial and fungal cells. It may also work by modulating the activity of enzymes and receptors in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide have been studied extensively in vitro and in vivo. In vitro studies have shown that this compound has potent antibacterial and antifungal activity against a wide range of pathogens. In vivo studies have shown that it has potential therapeutic effects for the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide in lab experiments include its potent antibacterial and antifungal activity, as well as its potential therapeutic effects for the treatment of various diseases. However, the limitations of using this compound in lab experiments include its toxicity and potential side effects, as well as the need for further studies to fully understand its mechanism of action.
Future Directions
There are many future directions for the study of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide. One potential direction is to further explore its potential therapeutic effects for the treatment of diabetes, Alzheimer's disease, and other neurological disorders. Another direction is to investigate its potential as a novel antibacterial and antifungal agent. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves several steps. The starting materials are commercially available and include 4-methoxybenzyl chloride, 4H-1,2,4-triazole-3-thiol, and N-(2-phenylethyl)acetamide. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained after purification by column chromatography or recrystallization.
Scientific Research Applications
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide has been the subject of extensive scientific research due to its potential applications in the field of medicine and biochemistry. This compound has been found to have antibacterial, antifungal, and antitumor properties. It has also been shown to have potential as a therapeutic agent for the treatment of diabetes, Alzheimer's disease, and other neurological disorders.
properties
Product Name |
2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenylethyl)acetamide |
|---|---|
Molecular Formula |
C23H26N4O2S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[[5-[(4-methoxyphenyl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C23H26N4O2S/c1-3-15-27-21(16-19-9-11-20(29-2)12-10-19)25-26-23(27)30-17-22(28)24-14-13-18-7-5-4-6-8-18/h3-12H,1,13-17H2,2H3,(H,24,28) |
InChI Key |
VBHBUTOMJBCZIB-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2CC=C)SCC(=O)NCCC3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=NN=C(N2CC=C)SCC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![ethyl 4-{N-[(2,5-dimethoxyphenyl)sulfonyl]-N-methylglycyl}piperazine-1-carboxylate](/img/structure/B305115.png)
amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B305119.png)
amino]-N-(3-methoxyphenyl)acetamide](/img/structure/B305120.png)
amino]-N-(2-methoxyphenyl)acetamide](/img/structure/B305121.png)
amino]acetamide](/img/structure/B305122.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B305123.png)
amino]-N-(3-ethoxypropyl)acetamide](/img/structure/B305126.png)